molecular formula C12H11BrO3 B7847665 Ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Cat. No. B7847665
M. Wt: 283.12 g/mol
InChI Key: OQTWXANQNYBTKQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate has been used as a starting material for synthesizing various novel heterocyclic compounds. These compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, exhibit potential antibacterial activities. This synthesis involves reactions with benzimidazole, ethyl glycinate hydrochloride, and other compounds under Aza–Michael addition conditions, leading to the formation of novel heterocycles with potential pharmaceutical applications (El-Hashash et al., 2015).

Molecular Structure Analysis

Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, closely related to Ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate, reveals interesting nonhydrogen bonding interactions, such as N⋯π and O⋯π, in their crystal packing. This demonstrates the compound's potential in contributing to the understanding of molecular interactions and structure (Zhang et al., 2011).

Enantioselective Synthesis

The compound has been instrumental in the highly enantioselective synthesis of ethyl 2-hydroxy-4-arylbutyrate. This process involves the sequential hydrogenation of CO and CC bonds, which is sensitive to reaction temperature. This research contributes significantly to the field of asymmetric synthesis and chiral compounds (Meng et al., 2008).

Development of Antimicrobial Agents

Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates, synthesized from similar compounds, have shown significant antimicrobial activity. These findings open pathways for developing new antimicrobial agents and understanding the antimicrobial properties of related compounds (Gein et al., 2020).

Crystallography and Compound Stability

Studies on the crystal structure of related compounds, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, provide insights into molecular interactions like methoxy–ketone and benzene–carboxylate carbonyl C—H⋯O interactions. These interactions are crucial for understanding the stability and packing of such molecules in crystal form (Flores et al., 2014).

properties

IUPAC Name

ethyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTWXANQNYBTKQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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